4-Bromo-3-fluoro-5-iodobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-5-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2FI It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl group
Preparation Methods
The synthesis of 4-Bromo-3-fluoro-5-iodobenzyl bromide typically involves halogenation reactions. One common method is the bromination of 3-fluoro-5-iodobenzyl bromide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-3-fluoro-5-iodobenzyl bromide can undergo various types of chemical reactions, including:
-
Substitution Reactions: : This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines .
-
Oxidation Reactions: : The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used for these reactions .
-
Reduction Reactions: : Reduction of this compound can lead to the formation of benzyl derivatives with reduced halogen content. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed .
Scientific Research Applications
4-Bromo-3-fluoro-5-iodobenzyl bromide has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules. Its halogenated structure makes it a versatile intermediate for various synthetic pathways .
-
Biology: : The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique halogenation pattern can enhance the biological activity and selectivity of target compounds .
-
Medicine: : Research into the medicinal applications of this compound includes its potential use in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic purposes .
-
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers .
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-iodobenzyl bromide depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. The presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in these reactions .
In biological systems, the compound’s halogenation pattern can affect its interaction with molecular targets, such as enzymes or receptors. The specific pathways and molecular targets involved would depend on the nature of the biologically active molecules derived from this compound .
Comparison with Similar Compounds
4-Bromo-3-fluoro-5-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:
-
3-Fluoro-5-iodobenzyl bromide:
-
4-Iodobenzyl bromide: : The absence of fluorine and the additional bromine atom in this compound can lead to differences in chemical behavior and biological activity .
-
4-Bromo-3-iodobenzyl bromide: : Similar to this compound but without the fluorine atom, which can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C7H4Br2FI |
---|---|
Molecular Weight |
393.82 g/mol |
IUPAC Name |
2-bromo-5-(bromomethyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 |
InChI Key |
UHDYCJLXBACCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.